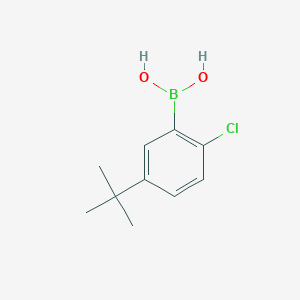

5-Tert-butyl-2-chlorophenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are a class of organoboron compounds that have revolutionized the field of organic synthesis. Their rise to prominence is largely attributed to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction has become an indispensable tool for chemists in academia and industry, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The utility of arylboronic acids stems from their favorable properties: they are generally stable, crystalline solids that are often tolerant of air and moisture, making them easy to handle. Furthermore, the byproducts of reactions involving boronic acids are typically non-toxic and easily removed, which is a significant advantage in terms of process efficiency and environmental sustainability. The versatility of the Suzuki-Miyaura coupling allows for the connection of a wide array of aryl and heteroaryl fragments, providing a straightforward route to complex biaryl and polyaryl structures that are common motifs in biologically active molecules.

Overview of Sterically Hindered and Halogenated Arylboronic Acids in Synthetic Chemistry

Within the vast family of arylboronic acids, those bearing sterically demanding substituents or halogen atoms present unique challenges and opportunities. Sterically hindered arylboronic acids, particularly those with bulky groups at the ortho position to the boronic acid moiety, can exhibit significantly altered reactivity. The steric bulk can impede the approach of the boronic acid to the metal center in a catalytic cycle, often requiring more reactive catalysts or harsher reaction conditions to achieve efficient coupling. researchgate.netrsc.org However, this steric hindrance can also be exploited to control selectivity in certain reactions.

Similarly, halogenated arylboronic acids are of great interest. The presence of a halogen atom, such as chlorine, on the aromatic ring introduces an additional site for chemical modification. This "handle" can be utilized in subsequent cross-coupling reactions or other transformations, allowing for a modular and convergent approach to the synthesis of complex molecules. The electronic properties of the halogen also influence the reactivity of the boronic acid, with electron-withdrawing halogens generally decreasing the nucleophilicity of the aryl group. The combination of steric hindrance and halogenation, as seen in 5-Tert-butyl-2-chlorophenylboronic acid, creates a substrate with a distinct reactivity profile that can be harnessed for specific synthetic applications.

Contextualization of this compound's Unique Structural Features and Reactivity Landscape

This compound is a prime example of a modern building block designed to impart specific properties to a target molecule. Its structure is characterized by two key features that dictate its chemical behavior: a bulky tert-butyl group at the 5-position and a chlorine atom at the 2-position (ortho to the boronic acid).

The tert-butyl group is a large, non-polar substituent that can significantly influence the steric environment of the molecule. In the context of a larger molecule synthesized using this building block, the tert-butyl group can serve to lock in a specific conformation or to create a well-defined pocket, which can be crucial for modulating biological activity. For instance, in drug discovery, such bulky groups can enhance binding affinity to a biological target by filling a hydrophobic pocket.

The ortho-chloro substituent presents a significant challenge in Suzuki-Miyaura coupling reactions. The chlorine atom's steric bulk, combined with its electron-withdrawing nature, can hinder the crucial transmetalation step in the catalytic cycle. This often necessitates the use of specialized, highly active palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, to achieve good yields. Overcoming the challenge of coupling such sterically hindered and electronically deactivated substrates is an active area of research in catalysis. The chlorine atom also provides a valuable point for further functionalization, allowing for the sequential introduction of different substituents.

While detailed research focusing solely on the reactivity of this compound is not extensively documented in publicly available literature, its behavior can be inferred from studies on similarly substituted arylboronic acids. The interplay of the sterically demanding tert-butyl group and the ortho-chloro substituent makes this compound a valuable tool for synthesizing highly substituted and sterically congested biaryl systems. These motifs are of growing importance in materials science and medicinal chemistry, where precise control over molecular shape and electronics is paramount.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1233056-75-1 |

| Molecular Formula | C10H14BClO2 |

| Molecular Weight | 212.48 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as methanol (B129727) and THF |

Table 2: Representative Sterically Hindered and Halogenated Arylboronic Acids and their Applications

| Compound Name | Structure | Key Features | Common Applications |

| 2-Chlorophenylboronic acid | Ortho-chloro substituent | Synthesis of substituted biaryls, building block for more complex molecules. | |

| 2,6-Dichlorophenylboronic acid | Di-ortho-chloro substituents | Synthesis of highly hindered biaryls, study of catalyst performance. | |

| 2-(Trifluoromethyl)phenylboronic acid | Ortho-trifluoromethyl group | Introduction of a trifluoromethyl group, important in medicinal chemistry for its electronic and metabolic properties. | |

| Mesitylboronic acid | Di-ortho-methyl groups | Synthesis of sterically hindered biaryls, used in the study of atropisomerism. |

Established Synthetic Pathways for Arylboronic Acids

The preparation of arylboronic acids has been achieved through several reliable methods, primarily involving the borylation of organometallic intermediates or the direct catalytic borylation of aryl halides.

Grignard Reagent-Mediated Boronations

One of the most traditional and widely used methods for synthesizing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis. nih.govgoogle.com The process begins with the formation of the Grignard reagent from an aryl halide (e.g., an aryl bromide or chloride) and magnesium metal. clockss.orggoogle.comgoogle.com This organomagnesium compound is then treated with a boron electrophile, typically trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. google.com The resulting boronate ester is subsequently hydrolyzed to yield the desired arylboronic acid.

A general protocol involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides. This can be achieved by direct insertion of magnesium, often in the presence of lithium chloride (LiCl) to improve solubility and reactivity, or through a magnesium-halogen exchange with reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). organic-chemistry.orgresearchgate.net These methods are advantageous as they often proceed in high yields at non-cryogenic temperatures (e.g., 0 °C). organic-chemistry.orgresearchgate.net

Table 1: Examples of Grignard Reagent-Mediated Boronation

| Aryl Halide | Boron Reagent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Tolylmagnesium bromide | Diisopropylaminoborane | 0 °C, 1 hr, THF | p-Tolylboronic acid | Good to Excellent | clockss.org |

| Aryl Bromides | Trialkylborate | Mg, LiCl, 0 °C | Arylboronic acids | Excellent | organic-chemistry.orgresearchgate.net |

| p-Chlorobromobenzene | Triisobutyl borate | Mg, THF, heat | p-Chlorophenylboronic acid | Not specified | google.com |

| Isosorbide-5-Nitrate-dichloro-benzene | Butyl borate | Mg, Butyl ether, -70 °C | Chlorophenylboronic acid | High | google.com |

Organolithium Reagent-Mediated Boronations, including Halogen-Metal Exchange

Similar to the Grignard-based approach, organolithium reagents can be used to generate aryl anions that are subsequently trapped with borate esters. nih.govgoogle.com This method often involves a halogen-metal exchange reaction, where an aryl halide is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C) to form the aryllithium species. google.com The low temperature is crucial to suppress side reactions. The aryllithium intermediate is then reacted with a trialkyl borate, followed by acidic workup to afford the arylboronic acid. google.comacs.org

This lithiation-borylation strategy is highly effective for a wide range of substrates. illinois.edu The reaction of the generated organolithium with boronic esters forms a boronate complex, which is a key intermediate in these transformations. nih.govacs.org

Catalytic Boronation Approaches

In recent decades, transition-metal-catalyzed methods have become increasingly popular for the synthesis of arylboronic acids due to their high efficiency and functional group tolerance. researchgate.netrsc.org The most prominent of these is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.govacsgcipr.orgwikipedia.org

This reaction typically employs a palladium catalyst, often with a phosphine ligand, and a base. acsgcipr.orgorganic-chemistry.org The choice of ligand is critical for achieving an efficient catalytic cycle. acsgcipr.org The mechanism mirrors other cross-coupling reactions, involving oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester. organic-chemistry.org The use of a tertiary amine as a base has been shown to be crucial for the selective formation of the carbon-boron bond. organic-chemistry.org

Besides palladium, other transition metals like nickel, copper, and cobalt have been developed as catalysts for the borylation of aryl halides, offering more cost-effective and environmentally benign alternatives. rsc.orgacs.org These systems have expanded the scope of catalytic borylation to include less reactive aryl chlorides. acs.org

Table 2: Comparison of Catalytic Borylation Systems

| Catalyst System | Aryl Substrate | Boron Source | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(dppf) | Aryl Halides/Triflates | Pinacolborane | Et₃N | Dioxane | Tolerates various functional groups (carbonyl, cyano, nitro). | organic-chemistry.org |

| Co(II) complex with oxazolinylferrocenylphosphine ligand | Aryl Bromides, Chlorides, Iodides, Triflates | Bis(pinacolato)diboron (B₂pin₂) | LiMe (activator) | Not specified | First Co-catalyzed borylation of aryl chlorides; mild conditions. | acs.org |

| Palladium, Nickel, or Copper catalysts | Aryl Halides/Sulfonates | Diboron reagents | Various inorganic/organic bases | Various | Review covers a decade of advancements, including use of phosphine and carbene ligands. | rsc.org |

Targeted Synthesis of Substituted Phenylboronic Acids

Beyond general methods, specific strategies have been developed for the synthesis of more complex boronic acid derivatives, including those with defined stereochemistry or reactive functional groups.

Stereoselective Synthetic Routes to Boronic Acid Derivatives

The synthesis of chiral boronic esters is of significant interest for asymmetric synthesis. The Matteson homologation reaction is a powerful tool for achieving this. acs.org This method utilizes chiral diol auxiliaries, such as pinanediol, to direct the stereochemical outcome of the reaction. The process involves the reaction of a boronic ester with a lithiated species, like (dichloromethyl)lithium, to form a boronate complex. illinois.edu This intermediate then undergoes a rearrangement, leading to the insertion of a carbon atom between the boron and the original organic group with high stereocontrol. This iterative process allows for the construction of complex chiral molecules where the boronic ester functionality can be further transformed. illinois.edu

Approaches to α-Chloroboronic Esters and Related Intermediates

α-Chloroboronic esters are versatile synthetic intermediates, though their synthesis has been historically limited. acs.orgfigshare.com Recent advancements have provided new routes to these valuable compounds. One novel strategy involves the photoredox-catalyzed chloro-alkoxycarbonylation of vinyl boronic esters. acs.orgresearchgate.net This method is noted for its high atom economy and use of mild, visible-light-mediated conditions. acs.org

Another approach to α-haloboronates is through the deoxygenative haloboration of carbonyl compounds under copper catalysis. acs.org The Matteson homologation can also be adapted for the synthesis of α-chloroboronic esters, for example, by reacting a boronic ester with a reagent like dichloromethyllithium. researchgate.net These methods provide access to stable, multifunctional molecules that are useful in both pharmaceutical science and organic chemistry. acs.orgfigshare.com

Properties

Molecular Formula |

C10H14BClO2 |

|---|---|

Molecular Weight |

212.48 g/mol |

IUPAC Name |

(5-tert-butyl-2-chlorophenyl)boronic acid |

InChI |

InChI=1S/C10H14BClO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3 |

InChI Key |

PFCWOSNIHHVZDR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)Cl)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Tert Butyl 2 Chlorophenylboronic Acid

Cross-Coupling Reactions

5-Tert-butyl-2-chlorophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through cross-coupling reactions. Its substituted phenyl structure, featuring a sterically bulky tert-butyl group and an electron-withdrawing chloro group, makes it a key building block for complex organic molecules, particularly in the pharmaceutical industry. The reactivity of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an organoboron compound with an organohalide, catalyzed by a transition metal complex. mdpi.commdpi.com this compound serves as the organoboron partner in these reactions, contributing its substituted phenyl moiety to the final product. The reaction mechanism generally involves three key steps: oxidative addition of the organohalide to the metal center, transmetalation of the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the catalyst. diva-portal.org

Palladium complexes are the most extensively used catalysts for the Suzuki-Miyaura reaction due to their high efficiency and functional group tolerance. mdpi.commdpi.com The choice of palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂), and the accompanying ligand is crucial for optimizing reaction outcomes. lookchem.comorganic-chemistry.orgorganic-chemistry.org Phosphine (B1218219) ligands, particularly bulky biaryldialkyl monophosphines (Buchwald ligands), play a critical role in facilitating the catalytic cycle, especially with challenging substrates. rsc.org

A significant application of this compound is in the synthesis of Crizotinib, an anticancer drug. lookchem.comgoogle.com In a reported synthetic route, an intermediate was coupled with a boronate derived from this compound. The reaction was successfully catalyzed by Pd(Ph₃P)₂Cl₂ in a mixture of DMF and water with sodium carbonate as the base, achieving a high yield. lookchem.com This example underscores the importance of selecting an appropriate palladium-ligand system to overcome the steric hindrance presented by the substrate. lookchem.com

Table 1: Example of a Palladium-Catalyzed Suzuki Coupling with a this compound Derivative

| Aryl Halide Partner | Boronic Acid Partner | Catalyst | Ligand | Base | Solvent | Temp. | Time | Yield | Ref. |

| Protected Bromo-aminopyridine Intermediate | Derivative of this compound | Pd(Ph₃P)₂Cl₂ | Triphenylphosphine | Na₂CO₃ | DMF / H₂O | 60 °C | 3 h | 85% | lookchem.com |

While palladium dominates the field, research has explored alternative metal catalysts to expand the scope and improve the cost-effectiveness and sustainability of cross-coupling reactions. Rhodium-based catalysts have been developed, particularly for asymmetric Suzuki-Miyaura reactions that create chiral molecules. springernature.comresearchgate.net These methods can couple racemic allyl halides with boronic acids to produce enantiomerically enriched products, a valuable transformation in medicinal chemistry. springernature.com

Nickel has emerged as a highly promising alternative to palladium due to its lower cost and high reactivity. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective for a wide range of substrates, including aryl chlorides and phenol (B47542) derivatives. nih.govnih.govmdpi.com These reactions often employ ligands such as tricyclohexylphosphine (B42057) (PCy₃) and can be performed in more environmentally friendly "green" solvents. nih.govmdpi.com Although specific examples detailing the use of this compound with rhodium or nickel catalysts are not prominent in the literature, the general success of these systems with other sterically hindered and electronically challenging substrates suggests their potential applicability. nih.govchemrxiv.org

The chemical behavior of this compound in Suzuki-Miyaura couplings is significantly influenced by its distinct structural features: a bulky tert-butyl group and an ortho-chloro substituent.

Steric Hindrance: The large tert-butyl group, along with the chlorine atom positioned at the ortho position, creates considerable steric bulk around the carbon-boron bond. This hindrance can impede the transmetalation step of the catalytic cycle, which is often rate-determining. rsc.orgresearchgate.net To overcome this challenge, catalysts with bulky ligands are often required. These ligands can promote the formation of the active catalytic species and facilitate the approach of the sterically demanding boronic acid to the palladium center. rsc.orgresearchgate.net

Electronic Properties: The chlorine atom is an electron-withdrawing group, which decreases the electron density of the aromatic ring. This electronic effect influences the nucleophilicity of the organoboron reagent. In the transmetalation step, the boronic acid must be converted to a more nucleophilic boronate species by a base. acs.org The electronic properties of the substituents can affect the ease of this activation and the subsequent transfer of the aryl group to the palladium complex. The interplay between steric and electronic factors is crucial and often requires careful optimization of reaction conditions to achieve high yields. researchgate.netresearchgate.net

Traditionally, Suzuki-Miyaura reactions have been conducted in organic solvents like toluene, dioxane, or dimethylformamide (DMF). lookchem.com However, there is a significant push in modern chemistry towards the use of more sustainable and environmentally benign "green" solvents. diva-portal.orgnih.gov

Water is an attractive solvent as it is non-toxic, non-flammable, and inexpensive. diva-portal.org Biphasic systems, such as the DMF/water mixture used in the Crizotinib synthesis, are common. lookchem.com Other green solvents that have been successfully employed in Suzuki couplings include alcohols like tert-amyl alcohol and 2-Me-THF, which are considered more environmentally friendly alternatives to traditional aprotic polar solvents. nih.govorgsyn.org Furthermore, novel media such as non-ionic deep eutectic solvents (ni-DES) have been explored; these solvents are often biodegradable, non-toxic, and have good solvation properties. diva-portal.org While specific studies on the coupling of this compound in these novel systems are limited, the general trend in the field is to adapt established coupling reactions to these greener conditions.

Table 2: General Comparison of Solvent Systems Used in Suzuki-Miyaura Reactions

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional Aprotic | Toluene, 1,4-Dioxane, DMF | Good solubility for organic reagents and catalysts | Often toxic, volatile, and environmentally harmful |

| Protic / Aqueous | Water, Ethanol, tert-Amyl alcohol | Low toxicity, non-flammable, inexpensive, sustainable | Poor solubility for nonpolar organic substrates can be an issue |

| Novel Green Solvents | 2-Me-THF, Deep Eutectic Solvents (DES) | Biodegradable, derived from renewable sources, low toxicity | May require specific catalyst systems; optimization can be needed |

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater potential for automation and scale-up. mdpi.comrsc.org The Suzuki-Miyaura reaction is well-suited for adaptation to flow systems. mdpi.comresearchgate.net

In a typical setup, solutions of the reactants are pumped through a heated reactor, often a packed bed containing a heterogeneous catalyst. rsc.orgnih.gov Heterogeneous catalysts, where the palladium is immobilized on a solid support, are particularly advantageous for flow chemistry as they simplify product purification and allow for catalyst recycling. nih.govnsf.gov This technology is highly relevant to the pharmaceutical industry, where efficient and scalable synthesis of active pharmaceutical ingredients and their intermediates is critical. nsf.gov Given that this compound is a key intermediate in drug synthesis, its use in Suzuki-Miyaura couplings is an ideal candidate for optimization using continuous-flow protocols to streamline production and improve process efficiency. mdpi.comlookchem.com

Suzuki-Miyaura Cross-Coupling

Derivatization and Functionalization Strategies

The boronic acid group itself can be replaced or transformed, offering pathways to further functionalize the aromatic ring.

Protodeboronation is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org While often considered an undesirable side reaction in cross-coupling, it can be harnessed as a deliberate synthetic step. wikipedia.org The reaction is particularly relevant for boronic esters, which are common derivatives of boronic acids used to enhance stability or modify reactivity. ed.ac.uk

The stability of boronic esters towards protodeboronation is highly variable and depends on the structure of the aryl group, the diol used to form the ester, and the reaction conditions (especially pH). ed.ac.uk Studies have shown that the process can occur through direct protonolysis of the boronate ester or via a pre-hydrolysis pathway where the ester first converts to the boronic acid, which then undergoes protodeboronation. ed.ac.uk

For tertiary boronic esters, which are generally resistant to protodeboronation with acids, specific reagents like cesium fluoride (B91410) (CsF) with water or tetrabutylammonium (B224687) fluoride (TBAF) have been developed to effect this transformation stereospecifically. bris.ac.ukresearchgate.net These methods provide a route to install a hydrogen atom with high fidelity, which can be valuable in the final stages of a synthesis.

A significant advance in organoboron chemistry is the stereospecific conversion of a C–B bond to a C–N bond. This allows for the direct synthesis of chiral amines from enantioenriched boronic esters. rsc.orgnih.gov The reduced Lewis acidity of boronic esters compared to trialkylboranes makes them unreactive towards traditional amination reagents like chloramine. rsc.org

To overcome this, methods have been developed that increase the nucleophilicity of the aminating agent. One successful strategy involves using lithiated alkoxyamines. rsc.org Another experimentally simpler protocol utilizes a combination of methoxyamine and a strong base like potassium tert-butoxide. nih.govnih.gov These reactions proceed with a high degree of stereoretention, meaning the configuration of the carbon center is preserved during the C–B to C–N bond transformation. This methodology is applicable to primary, secondary, and even tertiary boronic esters, providing a powerful tool for asymmetric synthesis. nih.govnih.gov

Table 2: Reagents for Stereospecific Boronic Ester Transformations

| Transformation | Reagent System | Key Feature |

|---|---|---|

| Protodeboronation | TBAF·3H₂O | Efficient for tertiary boronic esters; proceeds with retention of configuration. bris.ac.uk |

| Amination | Methoxyamine / KOtBu | Direct, stereospecific conversion of C-B bond to C-N bond. nih.gov |

| Amination | Lithiated Methoxyamine | Employs a highly nucleophilic amination reagent. rsc.org |

Electrophilic Transformations of Boronate Complexes

The transformation of boronic esters often begins with the formation of a tetravalent boron "ate" complex, referred to as a boronate complex, through the addition of a nucleophile. thieme-connect.de If a leaving group is present on the carbon atom alpha to the boron, this boronate complex can undergo a stereospecific 1,2-migration, which expels the leaving group and forms a homologated boronic ester. thieme-connect.de

These nucleophilic boronate complexes can react with a variety of electrophiles. rsc.org Such reactions, including halogenation, can proceed with an inversion of stereochemistry. rsc.org This reactivity allows for the functionalization of the C–B bond, enabling the formation of new carbon-heteroatom bonds, including C–O, C–N, and C-halogen bonds. rsc.org While these transformations represent a general reaction pathway for boronate complexes derived from boronic acids, specific research detailing the electrophilic transformation of boronate complexes derived from this compound has not been detailed in the available literature.

Oxidative Transformations of Boronic Esters

A fundamental reaction of boronic esters is their oxidation to alcohols. rsc.org This transformation is typically achieved using basic hydrogen peroxide. rsc.org The mechanism involves the addition of a peroxide anion to the empty p-orbital of the boron atom, forming a boronate complex. rsc.org This complex then undergoes a 1,2-metallate rearrangement, where the carbon-boron σ-bond migrates to the adjacent oxygen atom, leading to the loss of a hydroxide (B78521) ion. rsc.org A key feature of this rearrangement is that the stereoconfiguration of the carbon initially bonded to boron is retained. rsc.org The final step is the hydrolysis of the resulting boric ester to yield the alcohol. rsc.orgnih.gov The electrophilicity of the boron atom is reduced by the donation from the oxygen lone pairs in the boronic ester, which can make this oxidation process slower compared to analogous boranes. rsc.org

While this oxidative deboronation is a well-established, stereoretentive method for converting boronic esters to alcohols, specific studies detailing this transformation for esters of this compound are not prominently featured in the reviewed research. nih.govchemrxiv.org

Catalytic Activity Beyond Cross-Coupling

Beyond their classic role in cross-coupling reactions, boronic acids exhibit catalytic activity in a range of other organic transformations.

Arylboronic acids have been identified as effective catalysts for amidation reactions between carboxylic acids and amines. rsc.org Mechanistic investigations suggest that the process is more complex than a simple activation of the carboxylic acid by a monomeric acyloxyboron intermediate. rsc.orgnih.gov Evidence points towards the potential involvement of dimeric B–X–B motifs (where X can be O or NR) which may activate the carboxylic acid while simultaneously positioning the amine nucleophile. rsc.org The initial formation of acyloxyboronic acid intermediates is considered kinetically easy but thermodynamically unfavorable, making the removal of water crucial for the reaction to proceed. rsc.org

A significant challenge in boronic acid catalysis is catalyst deactivation. Certain substrates, such as 2-aminopyridine, can inhibit the catalytic cycle. chemrxiv.orgresearchgate.net This deactivation is believed to occur through the stabilization of catalytically inactive off-cycle species, such as boroxines (the trimeric anhydride (B1165640) of boronic acids), which are stabilized by the coordinating amine substrate. chemrxiv.org This highlights that the substrate scope can be limited by the potential for catalyst inhibition. researchgate.net

Boron-containing reagents are classic Lewis acids due to the vacant p-orbital on the boron atom, which can accept electrons from donor molecules. mdpi.com While highly fluorinated triarylboranes like B(C₆F₅)₃ are prominent in Lewis acid catalysis, simpler arylboronic acids also possess Lewis acidity and can function as catalysts. mdpi.commdpi.com Their catalytic action is central to reactions like the amidation discussed previously. In some systems, the catalytic activity of boronic acids can be harnessed through dual-catalysis approaches, where a Lewis base is used to form a redox-active complex with the boronic acid (or its trimeric boroxine (B1236090) form), enabling activation for photoredox catalysis. nih.gov However, beyond their established role in amidation, specific examples of this compound being employed as a Lewis acid catalyst in other complex organic transformations are not extensively documented in the surveyed literature.

Recent advancements have demonstrated that this compound is an effective substrate in the redox-neutral, Nickel(II)-catalyzed synthesis of aryl sulfinates. researchgate.netacs.org This method utilizes readily available aryl boronic acids and a sulfur dioxide surrogate, DABSO, to efficiently generate sulfinate salts. researchgate.netfigshare.com These intermediates can then be further transformed into valuable sulfones, sulfonamides, and other sulfur-containing functional groups. researchgate.netfigshare.com

The reaction protocol demonstrates broad applicability, tolerating a wide range of functional groups and electronic properties on the aryl boronic acid. acs.org In a study exploring the scope of this transformation, this compound was successfully converted to the corresponding sulfinate, which was then trapped in situ with tert-butyl bromoacetate (B1195939) to form the final sulfone product in high yield. researchgate.net

| Starting Boronic Acid | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| This compound | tert-butyl 2-((5-(tert-butyl)-2-chlorophenyl)sulfonyl)acetate | 81 | 1) NiBr₂·(glyme) (10 mol %), tmphen (10 mol%), DABSO (0.6 equiv), LiOt-Bu (1.0 equiv), DMI, 100 °C, 16 h. 2) tert-butyl bromoacetate (2.0 equiv), rt, 1 h. |

Mechanistic Investigations of Reactions Involving 5 Tert Butyl 2 Chlorophenylboronic Acid

Elucidation of Catalytic Cycles and Elementary Steps

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.commdpi.comwikipedia.org The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgmdpi.com This is followed by the crucial transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. wikipedia.org Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

Transmetalation is often the rate-determining step and its mechanism has been a subject of extensive debate. chembites.org For the reaction to proceed, the organoboron compound must be activated by a base. wikipedia.orgresearchgate.net Mechanistic studies have revealed two primary, potentially competing, pathways for this key step. researchgate.netnih.govresearchgate.net

The Boronate Pathway (Path A): In this pathway, the base (e.g., hydroxide (B78521) or alkoxide) reacts with the neutral boronic acid to form a more nucleophilic, tetracoordinate "ate" complex, specifically a trihydroxyborate. chembites.orgnih.gov This activated boronate species then attacks the arylpalladium(II) halide complex, displacing the halide and transferring the aryl group from boron to palladium. chembites.orgnih.gov

The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex, replacing the halide ligand with a hydroxide or alkoxide group to form a nucleophilic arylpalladium(II) hydroxo complex. chembites.orgnih.gov This complex then reacts with the neutral, unactivated boronic acid. chembites.orgnih.gov

Kinetic studies and low-temperature NMR spectroscopy have provided significant insight into these pathways. researchgate.netillinois.edu Research by Hartwig and others, involving the study of stoichiometric reactions between isolated palladium and boron species, suggests that for reactions using weak bases and aqueous solvents, the oxo-palladium pathway is kinetically more favorable. researchgate.netnih.gov The reaction between an arylpalladium hydroxo complex and a neutral boronic acid was found to be orders of magnitude faster than the reaction between an arylpalladium halide complex and a trihydroxyborate. nih.gov

Interactive Data Table: Comparison of Transmetalation Pathways

| Feature | Boronate Pathway (Path A) | Oxo-Palladium Pathway (Path B) |

| Activated Species | Tetracoordinate boronate complex (e.g., Ar-B(OH)₃⁻) | Arylpalladium(II) hydroxo complex (e.g., LₙPd(Ar')(OH)) |

| Role of Base | Activates the organoboron reagent | Activates the palladium complex |

| Reactant Pair | [Ar-B(OH)₃]⁻ + LₙPd(Ar')X | Ar-B(OH)₂ + LₙPd(Ar')(OH) |

| Kinetic Favorability | Slower under typical conditions (weak base, aqueous media) | Faster under typical conditions (weak base, aqueous media) researchgate.netnih.gov |

The speciation of the boronic acid reagent in solution is critical to its reactivity. The key intermediates involved are boronate complexes and boroxines.

Boronate Complexes: As discussed, the formation of a tetracoordinate boronate complex (e.g., an aryltrihydroxyborate) is essential for the boronate transmetalation pathway. chembites.orgnih.gov This activation increases the nucleophilicity of the aryl group attached to boron, facilitating its transfer to the electrophilic palladium(II) center. researchgate.net Low-temperature rapid injection NMR studies have successfully identified and characterized pre-transmetalation intermediates containing Pd-O-B linkages, confirming the existence of both tricoordinate boronic acid complexes and the crucial tetracoordinate boronate complexes. illinois.edu

Boroxines: Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines. researchgate.net This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring, releasing three molecules of water. researchgate.net The position of this equilibrium is highly dependent on the solvent and the concentration of water. researchgate.net While boroxines are stable, they are generally considered less reactive in the Suzuki-Miyaura coupling than the monomeric boronic acid or the boronate complex. For the catalytic cycle to proceed efficiently, the boroxine (B1236090) must typically hydrolyze back to the boronic acid, which can then be activated by the base. researchgate.net The steric bulk from the tert-butyl group and the electronic effect of the chlorine atom on 5-tert-butyl-2-chlorophenylboronic acid can influence the stability and formation rate of its corresponding boroxine.

Hydridopalladium species, such as LₙPd(H)X, can be formed during palladium-catalyzed cross-coupling reactions through side reactions like β-hydride elimination, particularly when alkyl-containing reagents are involved. rsc.org While not a primary intermediate in the main catalytic cycle of an aryl-aryl coupling, their presence can influence catalyst activity. These species can be part of catalyst decomposition pathways or may be converted back into the active Pd(0) catalyst by the base. pitt.edu In some contexts, hydridopalladium(II) halides have been explored as preformed catalysts, suggesting they are competent to enter or initiate the catalytic cycle, likely via reductive elimination of HX to generate the active Pd(0) species. google.com Careful control of ligands and reaction conditions is necessary to minimize pathways that lead to off-cycle hydridopalladium complexes and maximize catalyst turnover. pitt.edu

Stereochemical Control and Regioselectivity

While this compound is achiral, understanding the principles of stereochemical control is vital when it is coupled with chiral substrates or under the influence of a chiral catalyst to generate atropisomeric products, which are common targets for sterically hindered biaryls.

The concepts of stereoretention and stereoinversion are most relevant when a stereocenter is directly involved in the bond-breaking and bond-forming events of the cross-coupling reaction, particularly with sp³-hybridized organoboron compounds. nih.gov

Stereoretentive Pathway: The reaction proceeds with retention of the absolute configuration at the stereogenic carbon. This is the most common pathway for Suzuki-Miyaura couplings involving sp²-hybridized carbons (like aryl or vinyl groups) and is also frequently observed for secondary alkylboron nucleophiles. nih.govharvard.edu

Stereoinvertive Pathway: The reaction proceeds with an inversion of the absolute configuration at the stereocenter. This pathway is less common but can be favored under specific conditions, often dictated by the choice of ligand and the electronic properties of the coupling partners. nih.govnih.gov

For the coupling of an arylboronic acid like this compound, the transmetalation and reductive elimination steps are inherently stereoretentive with respect to the planar geometry of the aromatic ring. However, when this coupling is used to synthesize axially chiral biaryls, the control of the rotational conformation (atropisomerism) becomes the primary stereochemical challenge. beilstein-journals.org

Achieving high enantioselectivity in the synthesis of chiral molecules, such as atropisomeric biaryls, using this compound depends on controlling the energetics of the diastereomeric transition states. This is primarily achieved through asymmetric catalysis using a chiral ligand on the palladium center. Several factors are critical:

Chiral Ligand Design: The structure of the chiral ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed. beilstein-journals.orgresearchgate.net The steric hindrance of the ligand creates a chiral pocket around the metal center, which selectively favors the formation of one atropisomer over the other during the reductive elimination step. beilstein-journals.org

Substrate Steric Hindrance: The inherent steric bulk of the coupling partners, such as the ortho-chloro and meta-tert-butyl groups on the boronic acid, plays a crucial role. High steric hindrance is often a prerequisite for stable atropisomers and can amplify the enantioselective bias imposed by the chiral catalyst. beilstein-journals.org

Secondary Interactions: Non-covalent interactions between the substrate and the catalyst can be decisive. For example, in the coupling of ortho-bromoaryl amides, a Pd···O interaction between the palladium center and the carbonyl oxygen of the amide can act as a directing group, helping to lock the conformation in the transition state and enhance enantioselectivity. nih.gov

Reaction Conditions: Parameters such as temperature, solvent, and the nature of the base can significantly impact enantiomeric excess (ee). beilstein-journals.org Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the competing diastereomeric transition states. beilstein-journals.org

Interactive Data Table: Key Factors Influencing Enantioselectivity in Asymmetric Suzuki-Miyaura Coupling

| Factor | Influence on Enantioselectivity | Example/Mechanism |

| Chiral Ligand | Creates a chiral environment at the Pd center, differentiating between diastereomeric transition states. | Bulky monophosphine ligands (e.g., MOP derivatives) or N-heterocyclic carbenes (NHCs) create steric bias. beilstein-journals.orgresearchgate.net |

| Substrate Sterics | Large ortho substituents on both coupling partners increase the rotational barrier and enhance chiral induction. | The tert-butyl and chloro groups on the boronic acid contribute significantly to steric demand. beilstein-journals.org |

| Directing Groups | Functional groups near the reacting center can coordinate to the catalyst, providing conformational rigidity. | A Pd···O interaction with an amide or ester group can favor a specific orientation for reductive elimination. nih.gov |

| Temperature | Lower temperatures generally increase enantioselectivity. | Magnifies the small free energy difference (ΔΔG‡) between the pathways leading to the two enantiomers. beilstein-journals.org |

| Base and Solvent | Can influence the aggregation state of the catalyst and the rate of key steps. | The choice of base (e.g., K₃PO₄) and solvent (e.g., THF) can affect both yield and ee values. beilstein-journals.org |

Regioselective Insertion Mechanisms in Alkene Functionalization

The functionalization of alkenes using arylboronic acids, often achieved through palladium-catalyzed Heck-type reactions, is a powerful tool for carbon-carbon bond formation. The regioselectivity of the alkene insertion step—whether the aryl group adds to the more substituted (branched) or less substituted (linear) carbon of the double bond—is a critical aspect of these transformations. With a substrate like this compound, both steric and electronic factors are expected to play a significant role in directing this regioselectivity.

The ortho-chloro substituent on the phenylboronic acid can exert a notable electronic influence. In palladium-catalyzed oxidative Heck reactions, bidentate ligands can lead to cationic palladium(II) intermediates. This cationic nature can enhance charge build-up in the alkene-insertion transition state, which typically favors the formation of the branched (Markovnikov) product. nih.gov

Furthermore, the steric hindrance imposed by the ortho-chloro group, and to a lesser extent the para-tert-butyl group, can influence the approach of the alkene to the palladium center. In reactions involving sterically encumbered ligands and substrates, the regioselectivity is often catalyst-controlled. For instance, the use of bulky ligands can favor the formation of the less common branched isomer in the aerobic oxidative Heck coupling of arylboronic acids with electronically unbiased terminal alkenes. nih.govrsc.org

A proposed mechanistic pathway for a regioselective Heck-type reaction is outlined below:

| Step | Description | Intermediate/Transition State | Factors Influenced by this compound |

| 1. Oxidative Addition | The palladium(0) catalyst undergoes oxidative addition with an aryl halide or triflate. In oxidative Heck variants, the palladium(II) catalyst reacts with the boronic acid. | Aryl-Pd(II)-Ln | The electronic nature of the boronic acid can influence the rate of transmetalation if a pre-catalyst activation is required. |

| 2. Alkene Coordination | The alkene coordinates to the palladium(II) center. | [Aryl-Pd(II)(alkene)-Ln] | The steric bulk of the aryl group may influence the stability and geometry of this intermediate. |

| 3. Migratory Insertion | The aryl group migrates from the palladium to one of the alkene carbons. This is often the rate-determining and regioselectivity-determining step. | Insertion Transition State | The ortho-chloro group can sterically direct the insertion to the less hindered carbon of the alkene, while electronic effects may favor the more substituted carbon. The interplay of these factors is crucial. |

| 4. β-Hydride Elimination | A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and the final alkene product. | Pd-H Intermediate | The geometry of the post-insertion intermediate, influenced by the bulky aryl group, can affect the rate of this step. |

| 5. Reductive Elimination/Catalyst Regeneration | The palladium catalyst is regenerated to its active state. | Pd(0) or Pd(II) | The overall efficiency of catalyst turnover can be impacted by the stability of the intermediates formed. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Pathways of Catalyst Deactivation and Regeneration

Catalyst deactivation is a significant challenge in cross-coupling reactions, particularly when employing sterically hindered substrates like this compound. The bulky nature of this boronic acid can contribute to catalyst instability and reduced turnover numbers. Common deactivation pathways for palladium catalysts in Suzuki-Miyaura and Heck-type couplings include the formation of palladium black, phosphine ligand degradation, and the formation of inactive palladium complexes.

In Suzuki-Miyaura couplings involving sterically hindered aryl chlorides, the choice of ligand and base is crucial to prevent catalyst deactivation. nih.gov The steric hindrance from the ortho-chloro and para-tert-butyl groups in this compound can slow down the desired catalytic steps, such as transmetalation and reductive elimination. This can provide opportunities for side reactions that lead to catalyst deactivation. For instance, slow reductive elimination can lead to the accumulation of palladium(II) intermediates, which may be prone to decomposition.

| Deactivation Pathway | Description | Relevance to this compound |

| Palladium Black Formation | Agglomeration of palladium(0) species into inactive bulk palladium metal. | Slow catalytic turnover due to steric hindrance can increase the lifetime of Pd(0) species in solution, potentially leading to aggregation. |

| Ligand Degradation | Oxidation or degradation of phosphine ligands, which are often essential for catalyst activity and stability. | The reaction conditions, including the presence of base and solvent, can contribute to ligand degradation over time. |

| Formation of Inactive Complexes | The catalyst can be sequestered into inactive dimeric or polymeric palladium species. | Sterically demanding substrates can sometimes promote the formation of stable but catalytically inactive palladium complexes. |

| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of the corresponding arene and boric acid. | While a substrate side reaction, it removes the active coupling partner from the reaction mixture and can be competitive with the desired catalytic cycle, especially with electron-rich or sterically hindered boronic acids. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Catalyst regeneration in homogeneous catalysis is often challenging. For heterogenized catalysts, regeneration can be more feasible. For example, a polystyrene-supported N-heterocyclic carbene-palladium catalyst used in Suzuki-Miyaura couplings has been shown to be recyclable for multiple runs with minimal loss of activity. organic-chemistry.org In industrial settings, palladium can be recovered from reaction mixtures and reprocessed. For homogeneous catalysts, strategies to enhance stability and longevity, such as the use of robust ligands and optimized reaction conditions, are paramount to minimizing deactivation. Continuous flow reactors with immobilized catalysts have also shown promise in maintaining catalyst stability over extended periods. researchgate.net

Advanced Applications of 5 Tert Butyl 2 Chlorophenylboronic Acid in Chemical Synthesis

Synthesis of Biaryl Compounds and Substituted Aromatic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbon atoms. 5-Tert-butyl-2-chlorophenylboronic acid serves as a key coupling partner in these reactions for the synthesis of sterically hindered and electronically differentiated biaryl compounds and other substituted aromatic systems. bldpharm.comcatsyn.comnih.gov

The palladium-catalyzed reaction of this compound with various aryl halides or triflates provides access to a wide range of biaryl structures. The presence of the tert-butyl group can influence the dihedral angle between the aromatic rings in the resulting biaryl product, a crucial factor in the design of molecules with specific conformational properties, such as atropisomers. The chlorine atom, in turn, can be retained for further functionalization or can influence the electronic properties of the synthesized molecule.

Commonly employed catalysts for these transformations include palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine co-ligand. The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions, such as homocoupling of the boronic acid. google.comfujifilm.comepo.org

Below is a representative table of Suzuki-Miyaura coupling reactions involving arylboronic acids, illustrating typical reaction partners and the resulting biaryl products. While specific examples for this compound are not extensively documented in readily available literature, the general principles apply.

| Aryl Halide/Triflate Partner | Catalyst System | Base | Solvent | Biaryl Product Scaffold |

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Methoxy-5'-tert-butyl-2'-chlorobiphenyl |

| 1-Bromo-3-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 3-Nitro-5'-tert-butyl-2'-chlorobiphenyl |

| 2-Bromopyridine | [Pd(dppf)Cl₂] | Cs₂CO₃ | DMF | 2-(5-tert-Butyl-2-chlorophenyl)pyridine |

Incorporation into Complex Molecular Architectures for Research Purposes

The utility of this compound extends beyond the synthesis of simple biaryls, finding application in the construction of more complex and functionally rich molecules for various research areas.

Synthesis of Pharmaceutical Intermediates and Drug Scaffolds

Boronic acids and their derivatives are increasingly recognized for their importance in medicinal chemistry and drug discovery. googleapis.comcas.org They can act as intermediates in the synthesis of active pharmaceutical ingredients (APIs) or be incorporated into the final drug structure. The 5-tert-butyl-2-chlorophenyl moiety can be found in complex molecules designed as potential therapeutic agents. The lipophilic tert-butyl group can enhance membrane permeability and the chlorine atom can serve as a site for further molecular elaboration or contribute to binding interactions with biological targets.

While specific, publicly disclosed examples of late-stage drug candidates containing the this compound fragment are limited, its structural motifs are relevant to scaffolds in various therapeutic areas. For instance, substituted biaryl structures are common in oncology, anti-inflammatory, and antiviral drug candidates. The synthesis of these complex molecules often relies on the robust and versatile nature of the Suzuki-Miyaura coupling, for which this boronic acid is a prime candidate.

Agrochemical Synthesis and Related Compounds

The principles that make substituted biaryls and aromatic compounds valuable in pharmaceuticals also apply to the agrochemical industry. nih.gov The development of novel herbicides, fungicides, and insecticides often involves the exploration of diverse chemical scaffolds to optimize efficacy, selectivity, and environmental profile. The incorporation of the 5-tert-butyl-2-chlorophenyl group can influence the biological activity and physical properties of a potential agrochemical. There is, however, a notable lack of specific examples in the public domain detailing the use of this compound in the synthesis of commercialized or late-stage development agrochemicals.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Boronic acids can be utilized in the synthesis of heterocycles through various strategies, including intramolecular cyclization reactions or as building blocks in multi-component reactions. For example, the boronic acid functional group can be converted to other functionalities that can then participate in ring-forming reactions. Additionally, palladium-catalyzed cross-coupling reactions can be employed to attach the 5-tert-butyl-2-chlorophenyl group to a pre-existing heterocyclic core, thereby modifying its properties. The synthesis of substituted triazinium salts, for instance, has been achieved through Liebeskind–Srogl cross-coupling reactions with boronic acids, showcasing a pathway to novel heterocyclic structures. optimachem.comnih.gov

Development of New Functional Materials

The unique electronic and steric properties of the 5-tert-butyl-2-chlorophenyl moiety make it an interesting component for the design of new functional materials with tailored properties. nih.gov

Design and Synthesis of Boronic Acid-Containing Polymers

Boronic acid-containing polymers have garnered significant interest due to their responsive nature, particularly their ability to interact with diols. google.comorgsyn.orggoogle.comgoogleapis.com This property has been exploited in the development of sensors, drug delivery systems, and self-healing materials. While the direct polymerization of this compound into a homopolymer is not a common strategy, it can be incorporated as a monomeric unit in copolymerizations.

For instance, a vinyl or acryloyl group could be introduced onto the aromatic ring of this compound, creating a polymerizable monomer. Copolymerization of this monomer with other vinyl or acrylic monomers would yield a polymer with pendant boronic acid groups. The tert-butyl and chloro substituents on the phenyl ring would influence the polymer's properties, such as its solubility, thermal stability, and the pKa of the boronic acid moiety, which is a critical parameter for diol binding.

The general approach to synthesizing such polymers would involve:

Monomer Synthesis: Functionalization of a derivative of this compound to introduce a polymerizable group (e.g., a vinyl or methacryloyl group).

Polymerization: Radical or controlled polymerization (e.g., RAFT or ATRP) of the boronic acid-containing monomer with one or more co-monomers to achieve a desired polymer architecture and molecular weight.

The resulting polymers could be investigated for applications in areas such as responsive coatings, membranes, or as scaffolds in materials science.

Computational and Theoretical Studies of 5 Tert Butyl 2 Chlorophenylboronic Acid and Its Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate various aspects of a molecule's behavior, from its preferred three-dimensional shape to its chemical reactivity.

Conformational Analysis and Energetic Profiles

The reactivity and interaction of a phenylboronic acid are intrinsically linked to its three-dimensional structure and conformational flexibility. The primary source of conformational isomerism in molecules like 5-tert-butyl-2-chlorophenylboronic acid is the rotation around the carbon-boron (C-B) bond and the B-O bonds of the boronic acid group [-B(OH)₂].

Studies on substituted phenylboronic acids have shown that the boronic acid group can adopt different orientations relative to the phenyl ring. beilstein-journals.orgnih.gov The two hydroxyl groups can be arranged in a syn or anti fashion, leading to different conformers. For instance, in many phenylboronic acids, a cis-trans configuration of the B(OH)₂ group is found to be the most stable. nih.gov The energetic landscape of these rotations determines the relative populations of each conformer at a given temperature. The presence of bulky substituents, such as the tert-butyl group, and ortho substituents, like the chlorine atom in the target molecule, can create steric hindrance that significantly influences the preferred dihedral angle between the phenyl ring and the boronic acid group. nih.gov In many ortho-substituted cases, the boronic acid group is twisted out of the plane of the phenyl ring. nih.gov

Table 1: General Conformational Features of Phenylboronic Acids

| Feature | Description | Influencing Factors | Computational Method |

| C-B Bond Rotation | Rotation of the -B(OH)₂ group relative to the phenyl ring, leading to different conformers. | Steric hindrance from ortho-substituents, electronic effects. | DFT (e.g., B3LYP) |

| B-O Bond Rotation | Rotation of the hydroxyl groups, leading to syn and anti arrangements. | Intramolecular hydrogen bonding. | DFT, MP2 |

| Energetic Profile | Calculation of the relative energies of different conformers and the energy barriers for interconversion. | Substituent effects, solvent effects. | DFT, Ab initio methods |

This table is illustrative and based on general findings for substituted phenylboronic acids.

Reaction Pathway and Transition State Analysis

Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. DFT calculations have been instrumental in mapping out the intricate mechanistic details of this transformation. acs.orgpku.edu.cnresearchgate.net The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. pku.edu.cn

Elucidation of Electronic Structure and Reactivity Descriptors

DFT provides a wealth of information about the electronic structure of a molecule, which can be used to predict its reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). nih.govtandfonline.com

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. nih.gov For substituted phenylboronic acids, these frontier orbitals are crucial for understanding their behavior in reactions. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer interactions within the molecule. lodz.pl

Table 2: Key Electronic Structure and Reactivity Descriptors from DFT

| Descriptor | Definition | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. A smaller gap generally implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for nucleophilic and electrophilic attack. |

This table describes general reactivity descriptors and their significance.

Molecular Modeling and Docking Simulations for Design and Prediction

Molecular modeling, and particularly molecular docking, are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein or enzyme. mdpi.com Phenylboronic acid derivatives are known to act as inhibitors for various enzymes, particularly serine proteases and β-lactamases, by forming a covalent bond between the boron atom and a key serine residue in the active site. mdpi.comnih.gov

Docking simulations can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. mdpi.comresearchgate.net The process involves generating multiple possible binding poses of the ligand within the target's active site and then using a scoring function to estimate the binding affinity for each pose. nih.gov These studies can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For a molecule like this compound, docking could predict its potential as an enzyme inhibitor and guide the design of more potent analogues by suggesting modifications that enhance binding interactions.

In Silico Approaches for Chemical Discovery and Optimization

The computational methods described above—DFT, molecular docking, and other molecular modeling techniques—form the basis of in silico approaches for chemical discovery and optimization. These methods accelerate the research and development process by providing a rational basis for molecular design, reducing the need for extensive and costly trial-and-error synthesis and testing. nih.gov

By calculating reactivity descriptors and modeling reaction pathways, chemists can better predict the outcome of synthetic reactions and devise more efficient routes to target molecules. researchgate.net By simulating interactions with biological targets, medicinal chemists can design molecules with improved potency and selectivity. mdpi.com For a compound like this compound, these in silico tools could be employed to explore its potential in materials science, catalysis, or medicinal chemistry by predicting its properties and interactions in various chemical and biological environments, thus guiding future experimental investigations.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, heavily relies on the efficiency of the catalyst system. For sterically hindered and electronically complex substrates such as 5-tert-butyl-2-chlorophenylboronic acid, achieving high yields and selectivities can be challenging. Future research is directed towards overcoming these limitations through the design of sophisticated catalytic systems.

Key areas of development include:

Advanced Palladium and Nickel Catalysts: While palladium has been the traditional catalyst of choice, there is a growing interest in nickel-based systems due to their lower cost and unique reactivity. nih.govresearchgate.net Research is focused on designing catalysts that can efficiently couple challenging substrates at low catalyst loadings. For a substrate like this compound, the bulky tert-butyl group and the ortho-chloro substituent necessitate catalysts that are both highly active and resistant to deactivation.

Innovative Ligand Design: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The development of novel phosphine (B1218219), N-heterocyclic carbene (NHC), and bespoke multidentate ligands is essential for improving reaction outcomes. These advanced ligands can create a specific coordination environment around the metal, enhancing its ability to mediate the cross-coupling of sterically demanding partners.

Site-Selectivity in Polyhalogenated Systems: In molecules containing multiple halogen atoms, achieving selective cross-coupling at a specific position is a significant challenge. Future catalytic systems will aim to provide predictable and high selectivity, enabling the synthesis of complex architectures from readily available starting materials.

Table 1: Hypothetical Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of this compound

| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Key Advantage |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | 1.0 | 100 | 12 | 85 | High activity for hindered substrates. |

| NiCl₂(PCy₃)₂ | Electron-rich phosphine | 2.0 | 80 | 8 | 90 | Lower cost, effective for aryl chlorides. nih.gov |

| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 | 80 | 6 | 92 | High stability and turnover numbers. |

| Heterodinuclear Pd-Ln | Bipyridine-dicarboxylate | 0.1 | 60 | 4 | 95 | High efficiency under mild conditions. |

Sustainable Synthetic Methodologies and Green Chemistry Principles

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis and application of this compound are being re-evaluated through this lens, with a focus on creating more sustainable processes. mdpi.comstudylib.net

Future research in this area will prioritize:

Greener Solvents: A major goal is to replace traditional organic solvents with more environmentally benign alternatives. researchgate.net Water is an ideal green solvent, and research into developing water-soluble catalysts and reaction conditions for aqueous Suzuki-Miyaura couplings is a key priority. studylib.net Bio-derived solvents like tert-amyl alcohol are also being explored as greener alternatives. nih.govresearchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Catalyst Recycling: Developing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused is crucial for reducing waste and cost. mdpi.com This approach addresses the environmental concerns associated with residual heavy metals in products and waste streams. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Table 2: Application of Green Chemistry Principles to Syntheses Involving this compound

| Green Chemistry Principle | Traditional Approach | Emerging Green Alternative | Potential Benefit |

| Solvent Choice | Toluene, Dioxane | Water, Ethanol, tert-Amyl Alcohol nih.gov | Reduced toxicity and environmental impact. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation, Sonication | Faster reactions, lower energy consumption. |

| Catalyst Use | Homogeneous Pd catalyst (single use) | Heterogeneous/recyclable catalysts mdpi.com | Reduced metal waste, lower cost. |

| Waste Prevention | Stoichiometric reagents | Catalytic reactions with high atom economy | Minimized generation of byproducts. |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

While the Suzuki-Miyaura reaction is the most common application of arylboronic acids, their reactivity extends far beyond C-C bond formation. nih.govnih.gov Future research will focus on unlocking the full synthetic potential of this compound by exploring novel reaction pathways.

Emerging areas of investigation include:

C-Heteroatom Couplings: The development of catalytic methods for forming C-N, C-O, and C-S bonds using arylboronic acids as coupling partners is a rapidly advancing field. This would allow for the direct introduction of amine, ether, and thioether functionalities, providing efficient routes to a wider range of compounds.

Radical Reactions: Arylboronic acids can serve as precursors to aryl radicals under oxidative conditions. rsc.org Exploring the radical reactivity of this compound could enable new transformations, such as the functionalization of carbon-based materials. rsc.org

Dehydrative and Decarboxylative Couplings: Research into arylboronic acid-catalyzed reactions that use alcohols or carboxylic acids as coupling partners is gaining traction. acs.org These methods often release water or carbon dioxide as the only byproduct, aligning with the principles of green chemistry.

Asymmetric Transformations: The development of enantioselective reactions involving arylboronic acids remains a significant goal. This could lead to the synthesis of chiral biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.

Advanced Functional Material Development through Boronic Acid Chemistry

The unique ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for creating responsive and functional materials. researchgate.net The specific structure of this compound, with its bulky hydrophobic group and potential for further functionalization, makes it an intriguing building block for advanced materials.

Future directions in this field include:

Boronic Acid-Containing Polymers: Incorporating this compound into polymer chains can impart specific properties. These polymers could be used in sensors for saccharides, as the boronic acid moiety can bind to glucose and other diols. researchgate.net The bulky tert-butyl group could influence the polymer's morphology and solubility.

Covalent Organic Frameworks (COFs): Boronic acids are key building blocks for the synthesis of COFs, which are crystalline porous polymers with ordered structures. The self-condensation of boronic acids or their reaction with polyol linkers can create robust, porous materials with applications in gas storage, separation, and catalysis. The steric and electronic properties of this compound could be used to tune the pore size and surface properties of COFs.

Functionalized Nanomaterials: Grafting this compound onto the surface of nanomaterials like silica or graphene can create hybrid materials with tailored functionalities. rsc.orgacs.org These materials could be used for targeted drug delivery, diagnostics, or as components in electronic devices. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 5-Tert-butyl-2-chlorophenylboronic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a Miyaura borylation reaction, where a halogenated precursor (e.g., 5-Tert-butyl-2-chlorobromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key optimization parameters include:

- Catalyst loading : 1–5 mol% Pd to balance cost and yield.

- Temperature : 80–100°C in solvents like 1,4-dioxane or THF.

- Protecting groups : The tert-butyl group may require protection during boronation to prevent steric hindrance.

Table 1: Example Reaction Conditions for Analogous Boronic Acids

| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-fluorophenyl | Pd(dppf)Cl₂ (3) | 1,4-Dioxane | 90 | 78 | |

| 2-Methoxy-5-CF₃O-phenyl | Pd(OAc)₂ (5) | THF | 80 | 65 |

Validation : Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization (hexane:DCM mixtures) .

Q. How should researchers characterize and validate the purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions and boronic acid integrity. The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C).

- HPLC : Use reverse-phase C18 columns (MeCN:H₂O with 0.1% TFA) to assess purity (>97% by area) .

- Melting Point : Compare with literature values for analogous compounds (e.g., 136°C for 5-Formylfuran-2-boronic acid ).

Critical Note : Boronic acids are prone to dehydration; store under inert atmosphere and validate anhydride content via IR (B-O stretching ~1340 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Protect from moisture and light. Use amber vials under argon or nitrogen. Desiccants like molecular sieves are recommended .

- Decomposition Risks : Prolonged exposure to air leads to boroxine formation. Validate stability via periodic NMR/HPLC checks.

- Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity for Suzuki-Miyaura cross-coupling involving bulky arylboronic acids?

Methodological Answer: Conflicting reactivity data often arise from steric effects of the tert-butyl group. To address this:

- Ligand Screening : Use bulky ligands (e.g., SPhos, RuPhos) to enhance catalyst turnover.

- Base Optimization : Test weak bases (K₂CO₃) versus strong bases (CsF) to balance reactivity and side reactions.

- Solvent Effects : Polar aprotic solvents (DMF) may improve solubility but increase protodeboronation risks.

Case Study : For 2-Chloro-6-(trifluoromethyl)phenylboronic acid, ligand-free Pd/C in ethanol achieved 72% yield despite steric challenges .

Q. What advanced analytical techniques are recommended for studying boronic acid-surface interactions in catalysis or sensing applications?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS) : Probe boron oxidation states on catalytic surfaces .

- Quartz Crystal Microbalance (QCM) : Measure adsorption kinetics on silica or polymer substrates.

- In Situ IR : Monitor boronic acid reactivity in real-time during coupling reactions .

Table 2: Surface Interaction Data for Analogous Compounds

| Technique | Substrate | Key Finding | Reference |

|---|---|---|---|

| XPS | SiO₂ | B-O-Si bonds dominate at pH 7–9 | |

| QCM | Polystyrene | Adsorption capacity: 0.8 µg/cm² |

Q. How can computational modeling guide the design of derivatives for targeted applications (e.g., BNCT or MOFs)?

Methodological Answer:

- DFT Calculations : Predict boron electron density for neutron capture therapy (BNCT) efficacy.

- Molecular Dynamics (MD) : Simulate steric effects in metal-organic framework (MOF) synthesis.

- QSAR Models : Correlate substituent effects (e.g., Cl vs. CF₃) with biological activity .

Example : DFT studies on 3-Fluoro-5-methoxyphenylboronic acid revealed enhanced Lewis acidity at the boron center, critical for sugar sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.